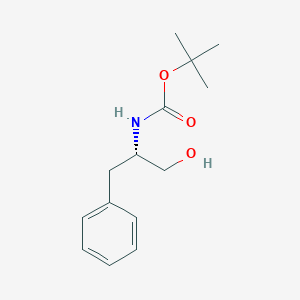

N-Boc-L-fenilalaninol

Descripción general

Descripción

N-Boc-L-phenylalaninol, also known as N-tert-butoxycarbonyl-L-phenylalaninol, is a derivative of the amino acid L-phenylalanine. It is commonly used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions. The compound has a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol .

Aplicaciones Científicas De Investigación

N-Boc-L-phenylalaninol is widely used in scientific research due to its versatility and stability. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various biochemically active compounds and peptides.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of protease inhibitors.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

Target of Action

N-Boc-L-phenylalaninol is primarily used in peptide synthesis . It serves as an intermediate in the synthesis of biochemically active compounds . .

Mode of Action

It is known to be involved in the synthesis of biochemically active compounds

Biochemical Pathways

N-Boc-L-phenylalaninol is used in the synthesis of hydroxyethylene dipeptide isosteres . These isosteres have enzyme inhibition properties , suggesting that N-Boc-L-phenylalaninol may indirectly influence various biochemical pathways through its role in the synthesis of these inhibitors.

Pharmacokinetics

It is known that the compound is insoluble in water , which could potentially affect its absorption and distribution in biological systems.

Result of Action

As an intermediate in the synthesis of biochemically active compounds , the primary result of N-Boc-L-phenylalaninol’s action is the formation of these compounds. These compounds can have various molecular and cellular effects, depending on their specific biochemical activity. For example, the hydroxyethylene dipeptide isosteres synthesized using N-Boc-L-phenylalaninol have enzyme inhibition properties .

Action Environment

The action, efficacy, and stability of N-Boc-L-phenylalaninol can be influenced by various environmental factors. For instance, its solubility could affect its action in aqueous environments . Additionally, storage conditions can impact its stability . N-Boc-L-phenylalaninol should be stored in a cool, dry place, away from oxidizing agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Boc-L-phenylalaninol can be synthesized from N-Boc-L-phenylalanine through a reduction process. The typical synthetic route involves the reduction of N-Boc-L-phenylalanine methyl ester using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of N-Boc-L-phenylalaninol may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of N-Boc-L-phenylalanine using palladium on carbon (Pd/C) as a catalyst. This method offers high yields and can be easily scaled up for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-L-phenylalaninol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form N-Boc-L-phenylalaninal.

Reduction: The compound can be further reduced to form N-Boc-L-phenylalanine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a leaving group.

Major Products

Oxidation: N-Boc-L-phenylalaninal

Reduction: N-Boc-L-phenylalanine

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

N-Boc-L-phenylalaninol is unique due to its specific structure and properties. Similar compounds include:

N-Boc-L-phenylalanine: Used as a precursor in the synthesis of N-Boc-L-phenylalaninol.

N-Boc-D-phenylalaninol: The enantiomer of N-Boc-L-phenylalaninol, used in similar applications but with different stereochemistry.

N-Boc-L-phenylalaninal: An oxidized form of N-Boc-L-phenylalaninol, used in the synthesis of hydroxyethylene dipeptide isosteres

N-Boc-L-phenylalaninol stands out due to its stability, ease of synthesis, and versatility in various chemical reactions and applications.

Actividad Biológica

N-Boc-L-phenylalaninol is a derivative of the amino acid phenylalanine, modified with a tert-butyloxycarbonyl (Boc) protecting group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique biological activities. This article explores the biological activity of N-Boc-L-phenylalaninol, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

N-Boc-L-phenylalaninol has the molecular formula CHNO and a molecular weight of 251.33 g/mol. The structure features a phenyl group attached to an amino alcohol, which contributes to its biological activity.

1. Anticancer Activity

Research has demonstrated that phenylalanine derivatives, including N-Boc-L-phenylalaninol, exhibit notable anticancer properties. In a study examining various analogs of Galaxamide, it was found that incorporating phenylalanine into cyclic peptides enhanced their anticancer efficacy against several human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The incorporation of L-phenylalanine significantly improved the inhibitory effects on cell proliferation compared to other amino acids .

Table 1: IC50 Values of Galaxamide Analogues with Phenylalanine Incorporation

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Galaxamide | 4.26 | HepG2 |

| Analog-1 (L-Phe) | 3.10 | MCF-7 |

| Analog-2 (D-Phe) | 2.80 | HeLa |

The results indicate that the structural modifications involving phenylalanine can lead to enhanced anticancer activity through apoptosis induction in cancer cells .

The mechanism by which N-Boc-L-phenylalaninol exerts its anticancer effects involves apoptosis pathways. Studies have shown that treatment with phenylalanine analogs leads to increased expression of cleaved caspases and PARP, indicating activation of the intrinsic apoptotic pathway. Specifically, experiments revealed that higher concentrations of analogs resulted in significant upregulation of apoptotic markers in treated HepG2 cells .

3. Self-Assembly Properties

N-Boc-L-phenylalaninol also exhibits interesting self-assembly characteristics. In solvent systems such as hexafluoroisopropanol/ethanol, it can form nanostructures like nanotubes and microspheres. These self-assembled structures have potential applications in drug delivery systems and biomaterials due to their unique mechanical properties and biocompatibility .

Case Studies

Several studies have explored the biological implications of N-Boc-L-phenylalaninol:

- Study on Self-Assembly : Researchers investigated the self-assembly behavior of N-Boc-L-phenylalaninol derivatives in various solvents, revealing that they could form stable nanostructures with potential applications in nanotechnology and materials science .

- Anticancer Efficacy : A comparative study on different analogs indicated that those containing N-Boc-L-phenylalaninol showed superior anticancer properties compared to their non-protected counterparts, highlighting the importance of protecting groups in enhancing bioactivity .

Safety and Toxicology

While N-Boc-L-phenylalaninol shows promising biological activities, safety assessments are crucial for its potential therapeutic use. The compound is classified as harmful if swallowed and may cause skin irritation . Thus, proper handling and further toxicity studies are essential for safe application in clinical settings.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKDMDVMMCXTMO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369969 | |

| Record name | N-Boc-L-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66605-57-0 | |

| Record name | N-Boc-L-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.